4-Methoxy-2,3-dihydro-1H-indene is an organic compound characterized by the molecular formula . It is a derivative of indene, featuring a methoxy group (-OCH₃) at the fourth carbon position of the indene ring system. This compound is classified within the broader category of indene derivatives, which are known for their diverse chemical properties and applications in various fields, including pharmaceuticals and materials science.
The compound can be sourced from various chemical suppliers and databases like PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and applications. It falls under the classification of organic compounds, specifically as an indene derivative due to its structural features.
The synthesis of 4-methoxy-2,3-dihydro-1H-indene typically involves several key steps:
In industrial settings, these methods are adapted for larger-scale production, optimizing reaction conditions to enhance yield and purity while implementing effective separation and purification techniques.
The molecular structure of 4-methoxy-2,3-dihydro-1H-indene can be represented by its canonical SMILES notation: COC1=CC=CC2=C1CC(C2)C(=O)OC. The compound has a molecular weight of 162.20 g/mol and features the following structural characteristics:
4-Methoxy-2,3-dihydro-1H-indene participates in various chemical reactions typical for indene derivatives. Notably:
These reactions are essential for synthesizing more complex organic molecules and exploring potential biological activities.
The mechanism of action for 4-methoxy-2,3-dihydro-1H-indene primarily involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the methoxy group allows for enhanced binding affinity to these targets, potentially leading to various biological effects. For instance, it may inhibit specific enzymes involved in metabolic pathways or modulate receptor activity, contributing to its biological activity profile.
The physical and chemical properties of 4-methoxy-2,3-dihydro-1H-indene include:
These properties are crucial for determining its behavior in various environments and applications .
4-Methoxy-2,3-dihydro-1H-indene has several applications in scientific research:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 72691-25-9
CAS No.: 64354-92-3